3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Overview
Description
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, or 6-chloro-4-trifluoromethyl-2-pyridin-2-yl-benzoic acid methyl ester (C7H5ClF3NO2), is an organic compound belonging to the class of heterocyclic compounds known as pyridines. It is a colorless solid that is soluble in polar organic solvents. It is used in various scientific applications and has attracted attention due to its potential therapeutic applications.
Scientific Research Applications
Vasodilator Activity
- The compound has been studied for its potential vasodilator effects. Research has shown that certain similar compounds can cause vasodilation in the pulmonary and systemic vascular beds, suggesting their potential use in managing conditions related to blood flow and pressure (Pankey et al., 2011).
Bioavailability and Metabolism
- Studies on compounds with a similar structure have highlighted the significance of metabolism, particularly by the gut microflora, in determining their bioavailability. This insight is crucial for understanding how the compound behaves in biological systems and how it may be effectively utilized in therapeutic applications (Gonthier et al., 2003).
Polymer Analogues and Pharmacological Activity
- Research into polymer analogues of similar compounds has been conducted, revealing insights into their anti-inflammatory activities and how structural modifications can influence their pharmacological properties (Hrabák et al., 1983).
Derivative Compounds and Therapeutic Potential
- Derivative compounds have been synthesized and studied for various therapeutic activities, including anticonvulsant and neuroleptic properties. These studies contribute to a broader understanding of how structural changes can impact the biological activity and potential therapeutic applications of the compound (Hamor & Farraj, 1965).
properties
IUPAC Name |
methyl 3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-3-8(5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTDBTWQCZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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